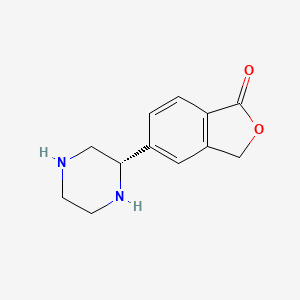
(S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isobenzofuran and piperazine derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Steps: The process may involve multiple steps, including nucleophilic substitution, cyclization, and purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one: The enantiomer of the compound, which may have different biological activities.
Isobenzofuran derivatives: Other compounds in this class with varying substituents on the isobenzofuran ring.
Uniqueness
(S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one is unique due to its specific stereochemistry and the presence of the piperazine moiety, which may confer distinct biological properties compared to other isobenzofuran derivatives.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-[(2S)-piperazin-2-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14N2O2/c15-12-10-2-1-8(5-9(10)7-16-12)11-6-13-3-4-14-11/h1-2,5,11,13-14H,3-4,6-7H2/t11-/m1/s1 |
InChI Key |
AQUCFNWAKHUVQN-LLVKDONJSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)C2=CC3=C(C=C2)C(=O)OC3 |
Canonical SMILES |
C1CNC(CN1)C2=CC3=C(C=C2)C(=O)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


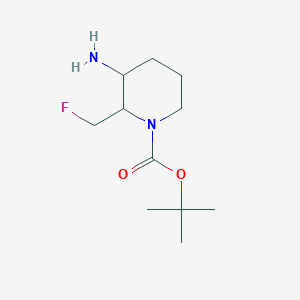
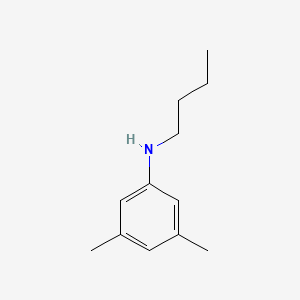
![Ethyl 2-chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13331528.png)
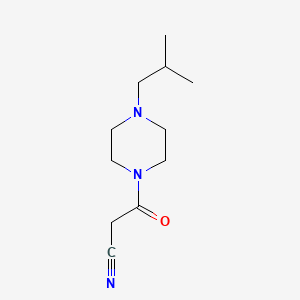
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13331531.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13331537.png)
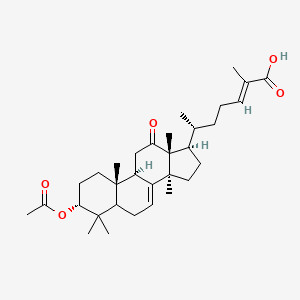
![Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide](/img/structure/B13331541.png)
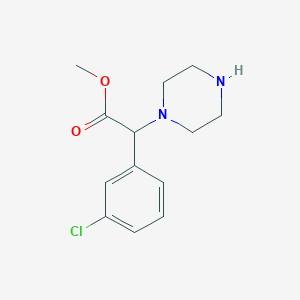
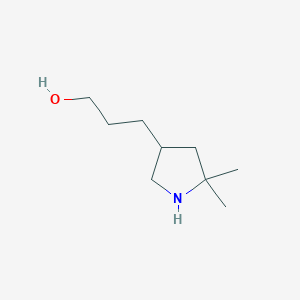
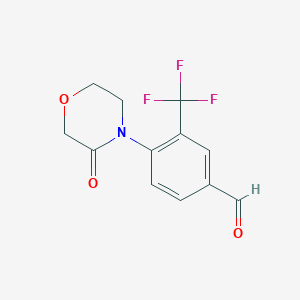
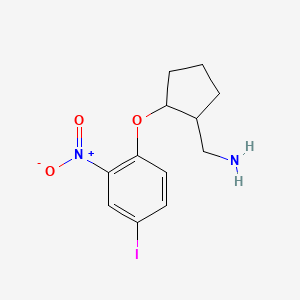
![1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine](/img/structure/B13331575.png)

